molecular formula C6H11BrO2 B13412223 3-Bromocaproic Acid

3-Bromocaproic Acid

Cat. No.: B13412223
M. Wt: 195.05 g/mol
InChI Key: LEUUKPQCGDMVCD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocaproic Acid can be synthesized through several methods:

    Bromination of Caproic Acid: One common method involves the bromination of caproic acid (hexanoic acid) using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the third carbon position.

    Grignard Reaction: Another method involves the use of a Grignard reagent, where 3-bromo-1-propanol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide (CO2) to yield this compound after acidification.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where caproic acid is continuously fed into a reactor containing bromine and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Bromocaproic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines, or thiols, leading to the formation of different derivatives.

    Oxidation and Reduction: The carboxyl group can be reduced to an alcohol or oxidized to form other functional groups.

    Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) are typical catalysts.

Major Products Formed:

    Substitution: Products include 3-hydroxycaproic acid, 3-aminocaproic acid, and 3-mercaptocaproic acid.

    Oxidation: Products can include hexanoic acid derivatives.

    Esterification: Esters such as methyl 3-bromocaproate or ethyl 3-bromocaproate are formed.

Scientific Research Applications

3-Bromocaproic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic applications includes its use in developing drugs for treating metabolic disorders and as a building block for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromocaproic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The bromine atom and carboxyl group allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It can affect metabolic pathways by inhibiting key enzymes, leading to changes in the production of metabolites and overall cellular function.

Comparison with Similar Compounds

    Caproic Acid (Hexanoic Acid): Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chlorocaproic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Iodocaproic Acid: Contains an iodine atom, which can result in different chemical behavior due to the larger atomic size and different electronegativity.

Uniqueness of 3-Bromocaproic Acid:

  • The presence of the bromine atom at the third carbon position provides unique reactivity, making it a valuable intermediate in organic synthesis.
  • Its specific reactivity allows for selective modifications, which can be advantageous in the synthesis of complex molecules.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

3-bromohexanoic acid

InChI

InChI=1S/C6H11BrO2/c1-2-3-5(7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

LEUUKPQCGDMVCD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)Br

Origin of Product

United States

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